

Tuvusertib: A Potent ATR Inhibitor Enhancing Chemotherapeutic Efficacy Through Synergistic Action

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Compound of Interest

Compound Name: *Tuvusertib*

Cat. No.: *B15602876*

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A comprehensive analysis of preclinical data demonstrates that **tuvusertib** (formerly M1774), a selective and orally bioavailable ATR inhibitor, exhibits significant synergy with a range of chemotherapy agents, offering a promising new strategy to enhance the efficacy of existing cancer treatments. This guide provides an objective comparison of **tuvusertib**'s performance in combination with various DNA-damaging agents, supported by key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the DNA Damage Response

Tuvusertib functions by inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] In cancer cells, which often have high levels of replication stress, ATR activation is a key survival mechanism.[1] It orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.[1] By blocking ATR, **tuvusertib** prevents cancer cells from repairing DNA damage induced by chemotherapy, leading to an accumulation of genomic instability and ultimately, cell death—a concept known as synthetic lethality.[1] The primary downstream effector of ATR is CHK1, and **tuvusertib** effectively blocks the activation of the ATR-CHK1 checkpoint pathway.[1]

Synergistic Effects with DNA-Damaging Agents

Preclinical studies have demonstrated that **tuvusertib** acts synergistically with a broad spectrum of clinically used DNA-damaging agents (DDAs). These include topoisomerase I (TOP1) inhibitors, topoisomerase II (TOP2) inhibitors, platinum-based agents, and PARP inhibitors.[1][2] The synergy is achieved at non-cytotoxic doses of **tuvusertib**, highlighting its potential to enhance the therapeutic window of conventional chemotherapies.[1]

Data Presentation: In Vitro Synergy

The synergistic effect of **tuvusertib** in combination with various chemotherapy agents has been quantified using cell viability assays and the Combination Index (CI), calculated using the Chou-Talalay method with CompuSyn software. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data presented below is from studies on small cell lung cancer (SCLC) cell lines, H146 and H82.[1][2]

Table 1: Synergistic Activity of **Tuvusertib** with Chemotherapy Agents in H146 SCLC Cells[1][2]

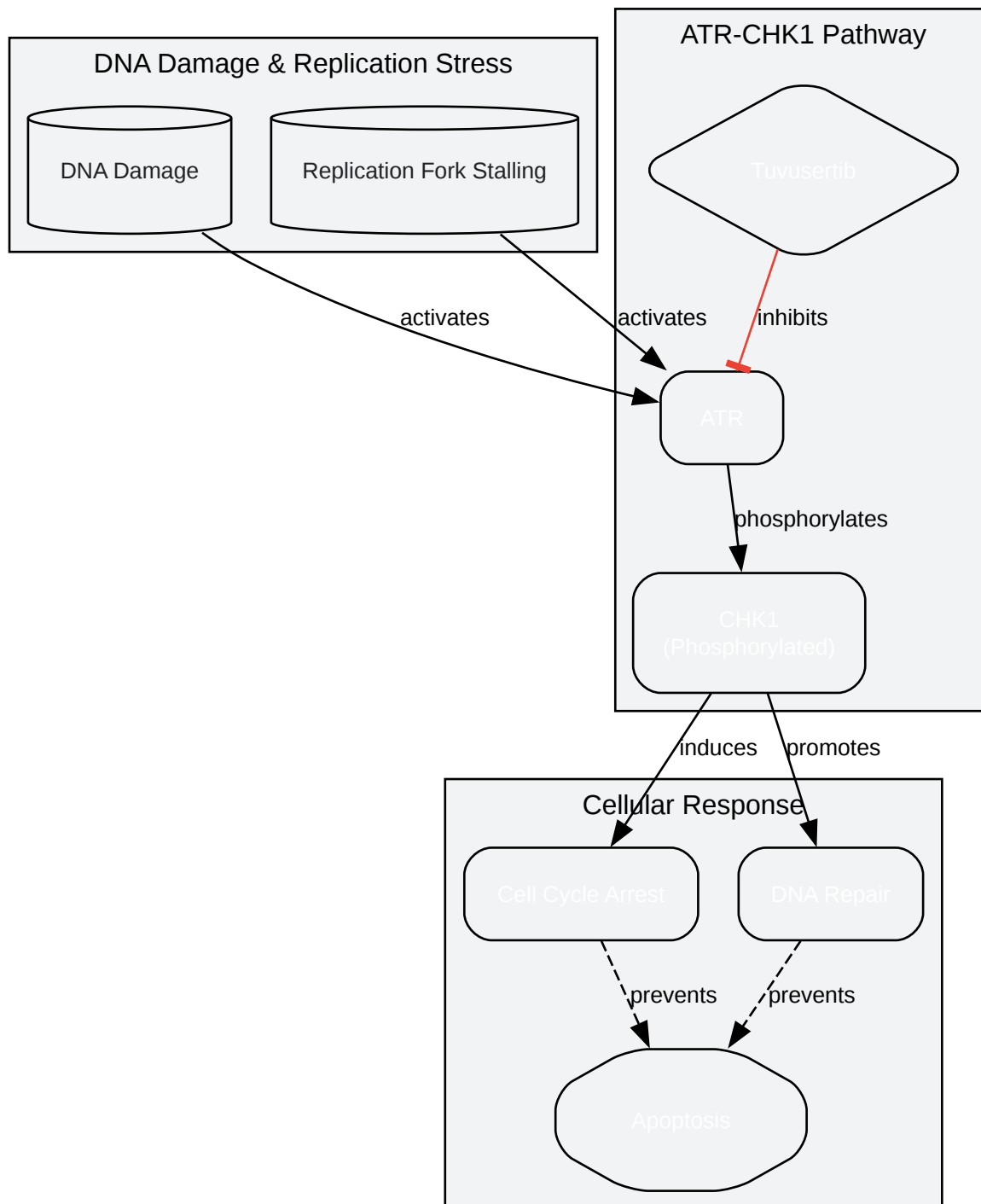
Chemotherapy Agent	Chemotherapy Concentration	% Cell Viability (Chemo Alone)	% Cell Viability (Chemo + 40 nM Tuvusertib)	Combination Index (CI)
SN-38 (TOP1i)	1 nM	~95%	~70%	< 0.5
	3 nM	~85%	~40%	
	10 nM	~60%	~20%	
Etoposide (TOP2i)	0.1 μ M	~90%	~60%	< 0.5
	0.3 μ M	~75%	~35%	
	1 μ M	~50%	~15%	
Cisplatin	1 μ M	~90%	~65%	< 0.5
	3 μ M	~70%	~30%	
	10 μ M	~40%	~10%	
Talazoparib (PARPi)	10 nM	~95%	~75%	< 0.5
	30 nM	~80%	~45%	
	100 nM	~60%	~25%	

Table 2: Synergistic Activity of **Tuvusertib** with Chemotherapy Agents in H82 SCLC Cells[1][2]

Chemotherapy Agent	Chemotherapy Concentration	% Cell Viability (Chemo Alone)	% Cell Viability (Chemo + 20 nM Tuvusertib)	Combination Index (CI)
SN-38 (TOP1i)	1 nM	~90%	~65%	< 0.5
	3 nM	~75%	~35%	
	10 nM	~50%	~15%	
Etoposide (TOP2i)	0.1 µM	~95%	~70%	< 0.5
	0.3 µM	~80%	~40%	
	1 µM	~55%	~20%	
Cisplatin	1 µM	~90%	~70%	< 0.5
	3 µM	~75%	~40%	
	10 µM	~50%	~15%	
Talazoparib (PARPi)	10 nM	~90%	~70%	< 0.5
	30 nM	~75%	~45%	
	100 nM	~55%	~25%	

Mandatory Visualizations

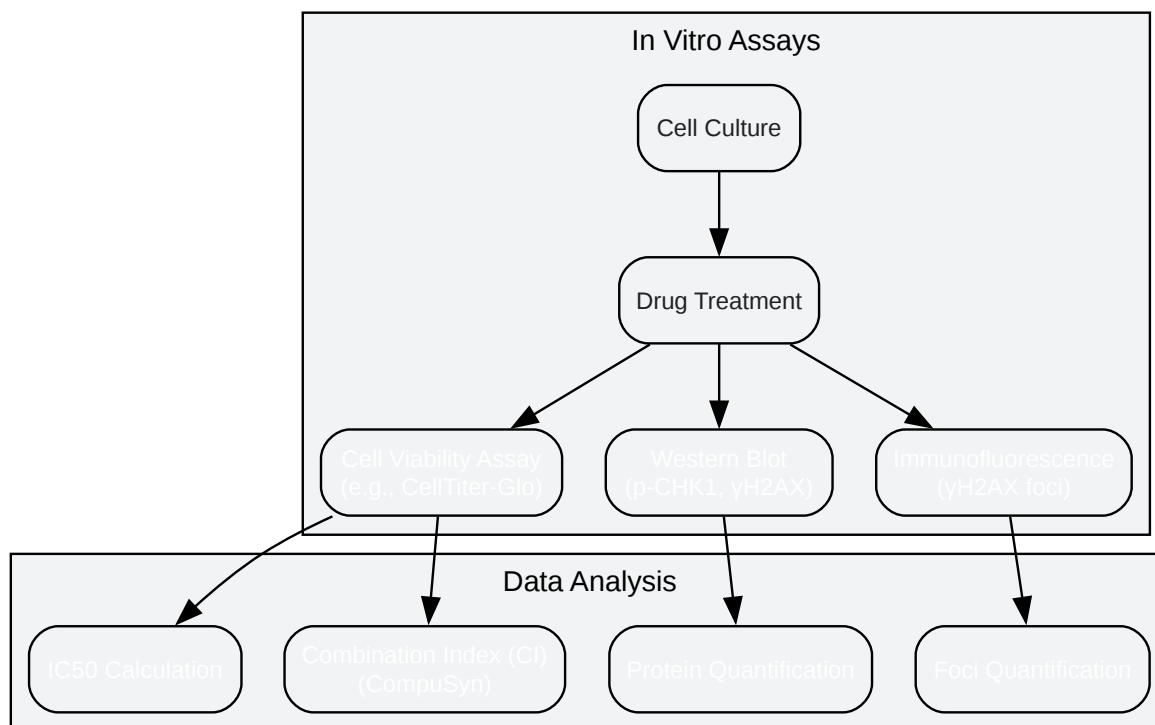
ATR-CHK1 Signaling Pathway Inhibition by Tuvusertib

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Caption: **Tuvusertib** inhibits the ATR kinase, preventing the phosphorylation of CHK1 and subsequent cell cycle arrest and DNA repair, leading to apoptosis in cancer cells with DNA

damage.

Experimental Workflow for Validating Tuvusertib Synergy



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References

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